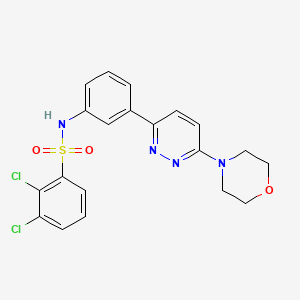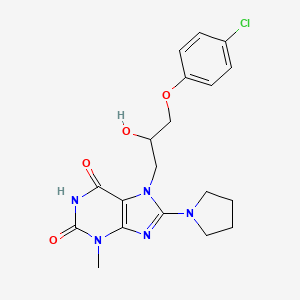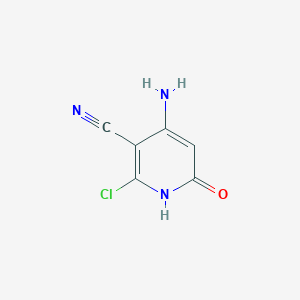
4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 2-position, a carbonyl group at the 6-position, and a nitrile group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
作用机制
Target of Action
Similar compounds such as olutasidenib, an isocitrate dehydrogenase-1 (idh1) inhibitor, are used to treat patients with acute myeloid leukemia (aml) and idh1 genetic mutations associated with cancer development .
Mode of Action
For instance, Olutasidenib inhibits the mutated IDH1 specifically, providing a therapeutic benefit in IDH1-mutated cancers . IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG) .
Biochemical Pathways
Mutations in IDH1 lead to an increase in 2-hydroxyglutarate (2-HG), a metabolite that participates in tumorigenesis .
Pharmacokinetics
Similar compounds like olutasidenib are orally bioavailable and capable of penetrating the blood-brain barrier .
Result of Action
Similar compounds like olutasidenib lead to a significant reduction in 2-hydroxyglutarate (2-hg) levels, a metabolite involved in tumorigenesis .
生化分析
Biochemical Properties
It is known that similar compounds, such as 2-pyridones, have been characterized with a broad range of biological activity, showing anti-inflammatory, antimicrobial, and analgesic activity . Some of these compounds inhibit Pim-1 kinase and can be used for the study of biochemical role of survivin, a unique apoptosis inhibitor .
Cellular Effects
The cellular effects of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile are currently unknown. Similar compounds have been shown to have significant effects on cells. For example, certain pyrazoline derivatives have been shown to inhibit the growth of cancerous cells .
Molecular Mechanism
Similar compounds have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 2-chloro-3-formylpyridine with cyanamide in the presence of a base, followed by cyclization and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve temperatures ranging from 0°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
Major products formed from these reactions include substituted pyridines, N-oxides, and fused heterocyclic compounds, which are of interest for their potential biological activities .
科学研究应用
4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity and stability.
相似化合物的比较
Similar Compounds
Similar compounds to 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile include:
- 2-Amino-4-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 4-Amino-2-chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, oxo, and nitrile groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields .
属性
IUPAC Name |
4-amino-2-chloro-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-3(2-8)4(9)1-5(11)10-6/h1H,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKDALRXFCEHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
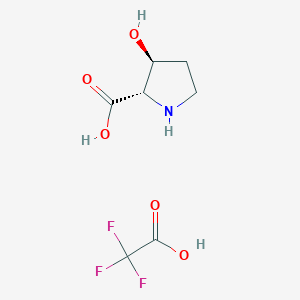
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)
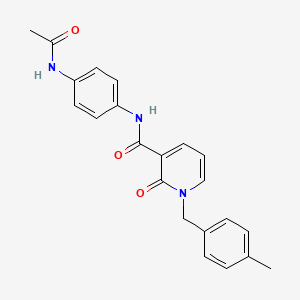
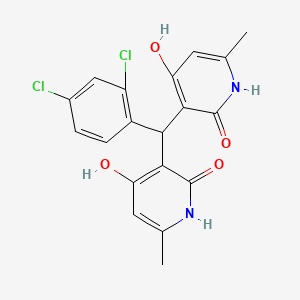
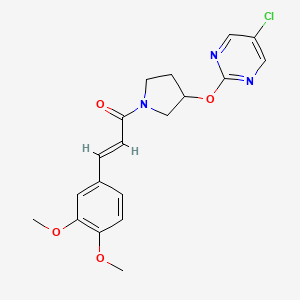
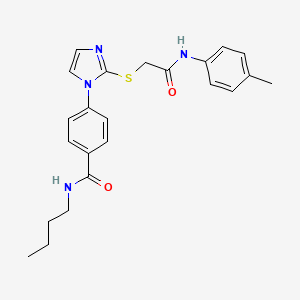
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)
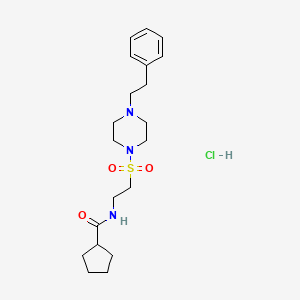
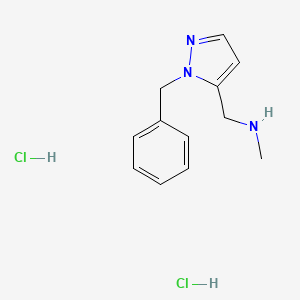
![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)
